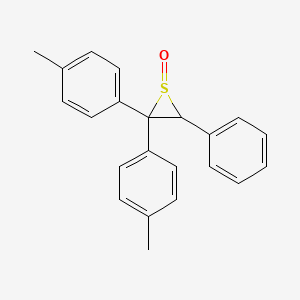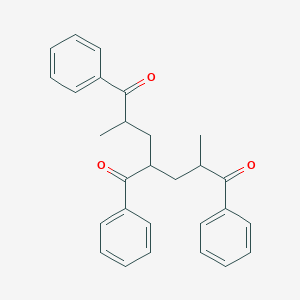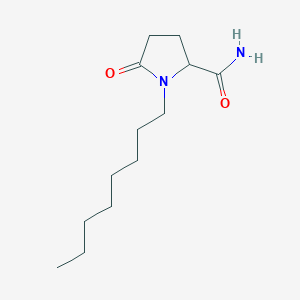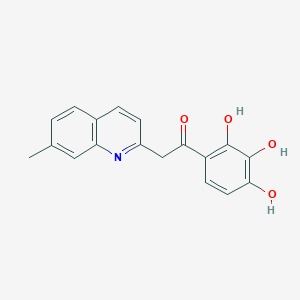
Thiirane, 2,2-bis(4-methylphenyl)-3-phenyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiirane, 2,2-bis(4-methylphenyl)-3-phenyl-, 1-oxide is a chemical compound that belongs to the class of thiiranes, which are three-membered sulfur-containing heterocycles. This compound is characterized by the presence of two 4-methylphenyl groups and one phenyl group attached to the thiirane ring, along with an oxide functional group. Thiiranes are known for their reactivity and are used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiirane, 2,2-bis(4-methylphenyl)-3-phenyl-, 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-bis(4-methylphenyl)-3-phenylthiirane with an oxidizing agent to introduce the oxide functional group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Thiirane, 2,2-bis(4-methylphenyl)-3-phenyl-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxide group back to the thiirane.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the thiirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and peracetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiirane derivatives.
Substitution: Various substituted thiirane compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Thiirane, 2,2-bis(4-methylphenyl)-3-phenyl-, 1-oxide has several scientific research applications, including:
- **
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Propriétés
Numéro CAS |
61080-11-3 |
|---|---|
Formule moléculaire |
C22H20OS |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
2,2-bis(4-methylphenyl)-3-phenylthiirane 1-oxide |
InChI |
InChI=1S/C22H20OS/c1-16-8-12-19(13-9-16)22(20-14-10-17(2)11-15-20)21(24(22)23)18-6-4-3-5-7-18/h3-15,21H,1-2H3 |
Clé InChI |
YXBXQIGUXBENIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(C(S2=O)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14592778.png)
![(E)-1-([1,1'-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B14592787.png)

![Benzene, 1-[bis(methylthio)methyl]-4-chloro-](/img/structure/B14592800.png)
![1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14592809.png)


![2-[(E)-(Butylimino)methyl]benzaldehyde](/img/structure/B14592830.png)

![(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic Acid](/img/structure/B14592840.png)


![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]-](/img/structure/B14592860.png)

